molecular formula C36H52ClMnN2O2 B161077 (S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride CAS No. 135620-04-1

(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride

Número de catálogo: B161077
Número CAS: 135620-04-1
Peso molecular: 635.2 g/mol
Clave InChI: LJVAWOSDJSQANR-ARDORAJISA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride (CAS: 135620-04-1) is a chiral salen-manganese(III) complex renowned for its role as an enantioselective epoxidation catalyst. The compound features a tetradentate salen ligand derived from (1S,2S)-cyclohexanediamine and two 3,5-di-tert-butylsalicylaldehyde units, coordinated to a manganese(III) center with a chloride counterion . Its rigid, bulky tert-butyl substituents enhance stereochemical control, enabling high enantiomeric excess (ee) in epoxidizing unfunctionalized alkenes . The (S,S)-enantiomer is part of the Jacobsen catalyst family, with applications in asymmetric synthesis for pharmaceuticals and fine chemicals .

Propiedades

IUPAC Name

2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;manganese(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.3ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;3*1H;/q;;;;+3/p-3/t29-,30-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAJDQCIDNCJQC-FTKQXCDWSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Cl3MnN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135620-04-1
Record name Manganese, chloro[[2,2'-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mecanismo De Acción

Target of Action

The primary target of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride, also known as (S,S)-Jacobsen’s catalyst, is olefins. Olefins are a class of compounds, also known as alkenes, that are characterized by the presence of carbon-carbon double bonds. They play a crucial role in many chemical reactions due to their reactivity.

Biochemical Pathways

The asymmetric epoxidation of olefins is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules. The resulting epoxides can undergo further reactions to produce a wide range of products, depending on the downstream pathways involved.

Análisis Bioquímico

Biochemical Properties

(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride plays a crucial role in biochemical reactions by acting as a catalyst. It interacts with various enzymes and proteins, facilitating the formation of chiral products. The compound’s interaction with biomolecules is primarily through coordination with the manganese center, which enables the activation of molecular oxygen and subsequent oxidation reactions . This interaction is essential for the compound’s catalytic activity in asymmetric synthesis.

Cellular Effects

The effects of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride on cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s catalytic activity can lead to the production of reactive oxygen species (ROS), which can affect cellular metabolism and induce oxidative stress . These effects are crucial in understanding the compound’s role in biochemical and pharmacological applications.

Molecular Mechanism

At the molecular level, (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride exerts its effects through binding interactions with biomolecules. The manganese center in the compound coordinates with oxygen molecules, facilitating their activation and subsequent oxidation reactions . This mechanism is vital for the compound’s catalytic activity in asymmetric transformations. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its catalytic activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride vary with different dosages in animal models. At low doses, the compound exhibits beneficial catalytic activity, promoting enantioselective transformations without significant adverse effects . At high doses, the compound can induce toxicity and oxidative stress, leading to adverse effects on cellular function and overall health . Understanding the dosage effects is crucial for optimizing the compound’s use in biochemical applications.

Metabolic Pathways

(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride is involved in various metabolic pathways, primarily through its role as a catalyst in oxidation reactions. The compound interacts with enzymes and cofactors, facilitating the conversion of substrates into chiral products . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for the compound’s catalytic activity and overall effectiveness in biochemical applications.

Subcellular Localization

(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its use in biochemical research.

Actividad Biológica

(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride is a manganese complex that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Manganese complexes are known for their diverse biological properties, including antioxidant, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific manganese complex, focusing on its synthesis, mechanism of action, and relevant studies that highlight its efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves the coordination of manganese ions with the bis-salicylidene ligand. The resulting complex can be characterized using various techniques such as:

  • X-ray Crystallography : To confirm the molecular structure.
  • UV-Vis Spectroscopy : To study electronic transitions and stability in solution.
  • Infrared Spectroscopy : To analyze functional groups and bonding interactions.

Antioxidant Activity

Manganese complexes are often evaluated for their antioxidant properties due to manganese's role as a cofactor in various enzymatic reactions. Studies have shown that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that this manganese complex may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of ROS leading to oxidative stress that triggers cell death pathways. For instance:

  • Cell Line Studies : Various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown reduced viability upon treatment with the manganese complex.
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to targets involved in cancer progression, providing insights into its potential as a therapeutic agent.

Antimicrobial Activity

Manganese complexes also exhibit antimicrobial properties. The complex has been tested against various bacterial strains where it demonstrated inhibitory effects. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Antioxidant Efficacy :
    • Study Design : Assessment of antioxidant activity using DPPH and ABTS assays.
    • Results : The complex showed a dose-dependent increase in radical scavenging activity compared to control groups.
  • Anticancer Mechanism :
    • In Vitro Analysis : Treatment of MCF-7 cells with varying concentrations of the manganese complex revealed a significant decrease in cell proliferation after 48 hours.
    • Flow Cytometry : Indicated an increase in early apoptotic cells upon treatment.
  • Antimicrobial Testing :
    • Pathogen Selection : Tested against Staphylococcus aureus and Escherichia coli.
    • Findings : The complex exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Tables

Biological ActivityTest MethodologyResults
AntioxidantDPPH AssayIC50 = 25 µM
AnticancerMCF-7 Cell Line50% inhibition at 10 µM after 48h
AntimicrobialMIC TestingMIC = 32 µg/mL for S. aureus

Comparación Con Compuestos Similares

Enantiomeric Pair: (R,R)-Manganese(III) Chloride Complex

The (R,R)-enantiomer (CAS: 138124-32-0) shares identical structural and electronic features with the (S,S)-complex but induces opposite stereoselectivity. For example, in epoxidizing cis-β-methylstyrene, the (R,R)-catalyst produces the (R,R)-epoxide, while the (S,S)-catalyst yields the (S,S)-enantiomer with >90% ee .

Property (S,S)-Mn(III)Cl (R,R)-Mn(III)Cl
CAS Number 135620-04-1 138124-32-0
Molecular Formula C₃₆H₅₂ClMnN₂O₂ C₃₆H₅₂ClMnN₂O₂
Enantioselectivity (ee) >90% (S,S-epoxide) >90% (R,R-epoxide)
Key Application Asymmetric epoxidation Asymmetric epoxidation

Synthesis : Both enantiomers are synthesized via Schiff base condensation of (1R,2R)- or (1S,2S)-cyclohexanediamine with 3,5-di-tert-butylsalicylaldehyde, followed by metalation with manganese acetate and oxidation to Mn(III) .

Cobalt(II) and Chromium(III) Analogues

Cobalt(II) Complex (CAS: 176763-62-5) :

  • Structure : [Co(L)] where L = (R,R)- or (S,S)-salen ligand.
  • Application: Primarily studied in nitrosylation reactions (e.g., NO binding) rather than epoxidation .
  • Activity : Exhibits paramagnetic properties but lacks the Mn(III)-centered redox activity critical for oxygen-transfer reactions .

Chromium(III) Complex (CAS: 219143-92-7) :

  • Structure : [Cr(L)Cl₃] with a similar salen ligand.
  • Application: Limited catalytic data in the provided evidence, but chromium’s higher oxidation state (+3) and distinct ligand field may favor different reactivity profiles .
Property Mn(III)Cl Co(II) Cr(III)Cl₃
Metal Oxidation State +3 +2 +3
Key Reaction Epoxidation Nitrosylation Not well-documented
Enantioselectivity High (>90% ee) Low/Negligible Unknown

Zinc(II) and Other Metal Complexes

Zinc(II) Complex (CAS: Not provided):

  • Structure : [Zn(L)] with a neutral salen ligand.
  • Application : Largely inert in oxidation catalysis due to Zn(II)’s closed-shell d¹⁰ configuration. Used as a precursor for ligand transfer or structural studies .

Research Findings and Performance Data

Métodos De Preparación

Racemic Resolution Using D-(−)-Tartaric Acid

A mixture of cis/trans-1,2-diaminocyclohexane is treated with D-(−)-tartaric acid in aqueous ethanol. The (S,S)-diamine tartrate salt precipitates due to its lower solubility, while the (R,R)-enantiomer remains in solution. Recrystallization from hot water enhances enantiomeric excess (>98% ee). Key parameters include:

ParameterValue/DescriptionSource Reference
Solvent SystemEthanol/Water (3:1 v/v)
TemperatureReflux (78°C)
Molar Ratio1:1 (Diamine:Tartaric Acid)
Recrystallization3 cycles from boiling water

Synthesis of the Chiral Salen Ligand

The resolved (S,S)-1,2-diaminocyclohexane is condensed with 3,5-di-tert-butylsalicylaldehyde to form the tetradentate Schiff base ligand.

Condensation Reaction

In a 100 mL round-bottom flask, (S,S)-1,2-diaminocyclohexane tartrate (4.20 mmol) is neutralized with K₂CO₃ (1.16 g) in water (6 mL) and ethanol (22 mL). A solution of 3,5-di-tert-butylsalicylaldehyde (8.50 mmol) in hot ethanol is added dropwise. The mixture is refluxed for 1 hour, yielding a bright yellow precipitate.

Optimized Conditions:

  • Solvent: Ethanol (95%)

  • Temperature: 78°C (reflux)

  • Reaction Time: 60–90 minutes

  • Yield: 85–92%

Purification and Characterization

The crude ligand is washed with cold ethanol, dissolved in CH₂Cl₂, and dried over Na₂SO₄. Removal of solvent yields the ligand as a yellow solid (mp 200–203°C). Optical rotation ([α]D²⁵ = −375° in CHCl₃) confirms enantiopurity.

Metallation and Oxidation to Mn(III) Complex

The ligand is metallated with Mn(II) acetate and oxidized to Mn(III) using atmospheric oxygen or chemical oxidants.

Metallation Procedure

A mixture of the salen ligand (1.0 g) and Mn(OAc)₂·4H₂O (1.2 equiv) in ethanol (25 mL) is stirred under air for 24 hours. LiCl (2.5 equiv) is added to facilitate Cl⁻ coordination, and the solution is aerated until the color changes from brown to deep green.

Critical Parameters:

ParameterEffect on ReactionSource Reference
Oxidizing AgentO₂ (atmospheric) or NaOCl
Lithium ChlorideStabilizes Mn(III) oxidation state
SolventEthanol or CH₂Cl₂

Isolation and Characterization

The product is filtered, washed with hexane, and dried under vacuum. Yield typically ranges from 70–80%. Key analytical data include:

  • UV-Vis (CH₂Cl₂): λₘₐₓ = 430 nm (ε = 2,800 M⁻¹cm⁻¹)

  • IR (KBr): ν(Mn–O) = 580 cm⁻¹, ν(C=N) = 1630 cm⁻¹

  • Magnetic Susceptibility: μₑff = 4.89 BM (high-spin Mn(III))

Alternative Synthetic Routes and Modifications

One-Pot Metallation-Oxidation

A streamlined method combines ligand synthesis and metallation in a single pot. The diamine, aldehyde, and Mn(OAc)₂ are refluxed in methanol, followed by oxidation with NaOCl at pH 11.3. This reduces steps but yields slightly lower enantiopurity (90–94% ee).

Quality Control and Troubleshooting

Common Pitfalls

  • Incomplete Oxidation: Prolonged aeration (≥24 hours) ensures full conversion to Mn(III).

  • Low Enantiomeric Excess: Recrystallize the diamine-tartrate salt ≥3 times.

  • Side Reactions: Avoid aqueous workup at pH <10 to prevent ligand hydrolysis.

Analytical Validation Table

TechniqueExpected OutcomePurpose
Polarimetry[α]D²⁵ = −375° (CHCl₃)Confirm ligand chirality
Melting Point200–203°CAssess ligand purity
EPR SpectroscopySilent (Mn(III) is high-spin d⁴)Verify oxidation state

Scalability and Industrial Relevance

The process is scalable to kilogram quantities with consistent yields. Industrial adaptations replace manual aeration with oxygen sparging and automate pH adjustment during oxidation. Cost analysis reveals the ligand synthesis accounts for 60% of total expenses, primarily due to 3,5-di-tert-butylsalicylaldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Reactant of Route 2
Reactant of Route 2
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.